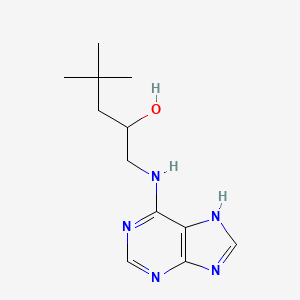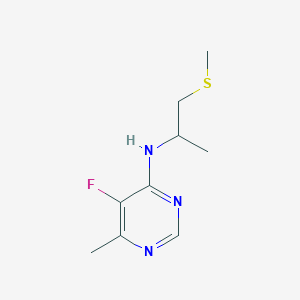![molecular formula C9H11BrN4O B6629009 3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one](/img/structure/B6629009.png)
3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one, also known as BAY 1895344, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the enzyme Poly(ADP-ribose) polymerase (PARP) 7, which is involved in DNA repair and maintenance.
Mécanisme D'action
PARP 7 is an enzyme that plays a role in DNA repair and maintenance. When DNA is damaged, PARP 7 is activated and recruits other proteins to repair the damage. Inhibition of PARP 7 prevents the repair of DNA damage, leading to cell death. 3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one 1895344 binds to the catalytic domain of PARP 7, inhibiting its activity and preventing the repair of DNA damage.
Biochemical and Physiological Effects:
This compound 1895344 has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to enhance the effects of other DNA-damaging agents, such as radiation and chemotherapy. In addition, this compound 1895344 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one 1895344 is its high potency and selectivity for PARP 7. This allows for more precise targeting of cancer cells and reduces the risk of off-target effects. However, one limitation is that PARP 7 is not expressed in all cancer types, limiting the potential use of this compound 1895344 in certain cancers.
Orientations Futures
There are several potential future directions for 3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one 1895344. One area of research is the development of combination therapies with other DNA-damaging agents, such as radiation and chemotherapy. Another area of research is the identification of biomarkers that can predict response to this compound 1895344, allowing for more personalized cancer treatment. Finally, there is ongoing research to identify other targets for PARP inhibitors, which could expand the potential use of this compound 1895344 and other PARP inhibitors in cancer treatment.
Conclusion:
This compound 1895344 is a promising small molecule inhibitor of PARP 7, with potential applications in cancer treatment. Its high potency and selectivity make it a promising candidate for combination therapies and personalized cancer treatment. Ongoing research into biomarkers and other targets for PARP inhibitors will further expand the potential use of this compound 1895344 and other PARP inhibitors in cancer treatment.
Méthodes De Synthèse
The synthesis of 3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one 1895344 involves a multi-step process starting with the reaction of 5-bromopyrimidine-2-carboxylic acid with N-methyl-2-pyrrolidone to form 5-bromopyrimidin-2-yl)methylpyrrolidin-2-one. This intermediate is then reacted with 2-chloro-N-(4,4-dimethylcyclohexyl)acetamide to form the final product, this compound 1895344. The synthesis process has been optimized to produce high yields and purity of the final product.
Applications De Recherche Scientifique
3-[(5-Bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one 1895344 has been extensively studied for its potential use in cancer treatment. PARP inhibitors have been shown to be effective in treating cancers with defects in DNA repair pathways, such as BRCA-mutated tumors. This compound 1895344 has been shown to be a potent and selective inhibitor of PARP 7, with minimal off-target effects. Preclinical studies have demonstrated that this compound 1895344 has anti-tumor activity in a variety of cancer cell lines and animal models.
Propriétés
IUPAC Name |
3-[(5-bromopyrimidin-2-yl)amino]-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN4O/c1-14-3-2-7(8(14)15)13-9-11-4-6(10)5-12-9/h4-5,7H,2-3H2,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVOXKRFISBTTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)NC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide](/img/structure/B6628944.png)


![1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone](/img/structure/B6628957.png)

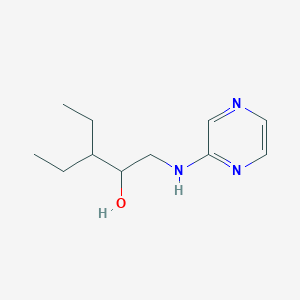
![N-[(1-propan-2-ylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6628968.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-ethylpyrimidin-4-amine](/img/structure/B6628971.png)
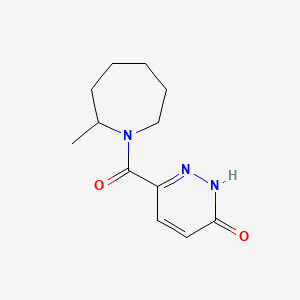
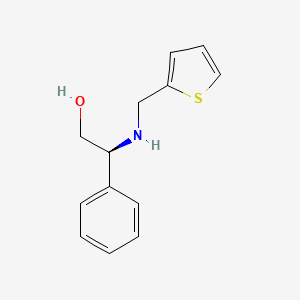
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)propan-2-amine](/img/structure/B6628991.png)
![[4-[(1-Propan-2-ylpyrazol-3-yl)methylamino]oxan-4-yl]methanol](/img/structure/B6628992.png)
